

The Target Binding and Selectivity Profile of ZX-29: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZX-29 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant resistance mutations. This document provides a comprehensive overview of the target binding profile, selectivity, and mechanism of action of **ZX-29**. It is intended to serve as a technical guide for researchers and drug development professionals, with detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While extensive data exists for its on-target ALK activity, a broad kinome-wide selectivity profile is not publicly available at the time of this writing.

Target Binding and Selectivity Profile

ZX-29 demonstrates high affinity for wild-type ALK and key resistance mutants, while exhibiting selectivity against other kinases such as the Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Inhibitory Activity of ZX-29 against ALK and its Mutants



Target	IC50 (nM)
ALK (wild-type)	2.1[1][2][3][4]
ALK L1196M	1.3[1][2][3][4]
ALK G1202R	3.9[1][2][3][4]

Selectivity against EGFR: **ZX-29** is reported to be inactive against EGFR[1][3][4].

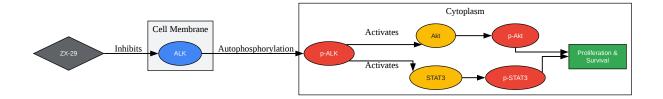
Mechanism of Action

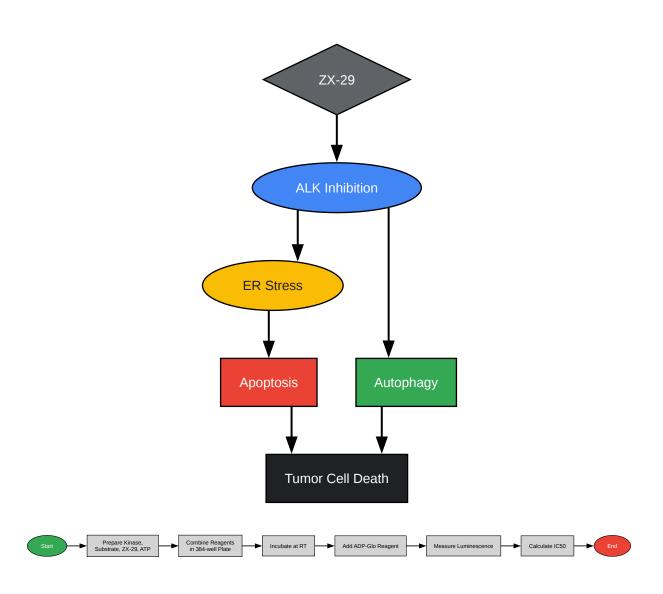
ZX-29 exerts its anti-tumor effects through the direct inhibition of ALK and the subsequent modulation of downstream signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.

Inhibition of ALK Signaling Pathway

ZX-29 effectively suppresses the autophosphorylation of ALK, leading to the downregulation of its key downstream signaling effectors, including STAT3 and Akt. This inhibition disrupts the oncogenic signaling cascade that drives tumor cell proliferation and survival.







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